Cas no 2092810-83-6 ((1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid)

(1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanecarboxylic acid, 3-(chlorosulfonyl)-, (1R,3S)-rel-
- (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid
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- MDL: MFCD30625457
- Inchi: 1S/C6H9ClO4S/c7-12(10,11)5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m1/s1
- InChI Key: YEBWSTAPKHJZBC-UHNVWZDZSA-N
- SMILES: [C@@H]1(C(O)=O)CC[C@H](S(Cl)(=O)=O)C1
(1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-323031-1.0g |
(1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid |
2092810-83-6 | 1.0g |
$0.0 | 2023-02-24 | ||
Enamine | EN300-323031-1g |
(1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid |
2092810-83-6 | 1g |
$0.0 | 2023-09-04 |
(1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
Additional information on (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid
Chemical Profile of (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic Acid (CAS No. 2092810-83-6)
(1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid, identified by the CAS number 2092810-83-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclopentane core functionalized with a chlorosulfonyl group and a carboxylic acid moiety. The precise stereochemistry, defined by the (1S,3R) configuration, underscores its potential as a chiral building block in the development of enantioselective drugs and catalysts.
The structural motif of (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid presents a unique combination of electronic and steric properties that make it particularly valuable in synthetic applications. The chlorosulfonyl group is known for its strong electrophilic character, facilitating nucleophilic substitution reactions that are pivotal in constructing complex molecular frameworks. Concurrently, the carboxylic acid functionality provides a versatile handle for further derivatization, such as esterification or amidation, which are common strategies in drug design.
In recent years, there has been growing interest in the development of stereoselective synthetic methodologies to access enantiomerically pure compounds like (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid. The cyclopentane scaffold, with its rigid five-membered ring structure, offers a stable platform for functional group manipulation while maintaining high stereochemical fidelity. This has made it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics with improved pharmacokinetic profiles.
One of the most compelling aspects of (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid is its utility as an intermediate in the synthesis of biologically active molecules. The chlorosulfonyl group can be selectively transformed into other functional groups, such as sulfonamides or thiols, which are prevalent in many drug candidates. Additionally, the carboxylic acid moiety can be used to introduce amide linkages, a key feature in peptide mimetics and protein-protein interaction inhibitors.
The stereochemical integrity of (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid is particularly noteworthy in the context of modern drug discovery. Enantioselective synthesis allows for the production of single-enantiomer drugs that exhibit enhanced efficacy and reduced side effects compared to racemic mixtures. The increasing emphasis on precision medicine has further highlighted the importance of stereoselective chemistry in developing next-generation therapeutics.
Recent advances in catalytic asymmetric synthesis have enabled more efficient and scalable routes to chiral compounds like (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid. Transition-metal-catalyzed reactions, such as those involving palladium or rhodium complexes, have proven particularly effective in achieving high enantiomeric excesses under mild conditions. These methodologies not only improve yields but also reduce the environmental impact of synthetic processes.
The potential applications of (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science and agrochemicals. For instance, derivatives of this compound could serve as chiral auxiliaries or ligands in asymmetric catalysis, contributing to more sustainable industrial processes.
In conclusion, (1S,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylic acid (CAS No. 2092810-83-6) represents a fascinating example of how structural complexity and stereochemical precision can drive innovation in chemical synthesis and drug development. Its versatility as a synthetic intermediate and its potential role in enantioselective chemistry underscore its significance as a building block for future therapeutics and functional materials.
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